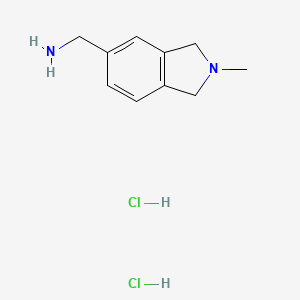

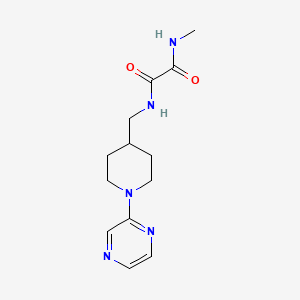

![molecular formula C21H23N5O4 B2553379 3-(8-苄基-1,6,7-三甲基-2,4-二氧代-1H-咪唑并[2,1-f]嘌呤-3(2H,4H,8H)-基)丙酸甲酯 CAS No. 915926-90-8](/img/structure/B2553379.png)

3-(8-苄基-1,6,7-三甲基-2,4-二氧代-1H-咪唑并[2,1-f]嘌呤-3(2H,4H,8H)-基)丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, methyl 3-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate, is a structurally complex molecule that appears to be related to the class of imidazo[2,1-f]purinones. These compounds are known for their biological activity, particularly in the context of medicinal chemistry. The papers provided discuss various aspects of similar compounds, including their synthesis, biological evaluation, and potential applications in drug discovery.

Synthesis Analysis

The synthesis of related imidazole and purine derivatives has been described in the literature. For instance, the synthesis of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates with potent inhibitory activity was reported, indicating the potential for the synthesis of complex molecules with significant biological activity . Additionally, a convenient synthesis route for new heterocycles, such as 7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-ones, has been described, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purinones is characterized by a fused tricyclic system that includes an imidazole ring. This core structure is known to interact with various biological targets, such as the A(3) adenosine receptor, as indicated by structure-activity relationship (SAR) studies . The presence of substituents at the 1-, 3-, and 8-positions on the purine core can significantly affect the potency and selectivity of these compounds, as well as their hydrophilicity, which is crucial for their biological activity .

Chemical Reactions Analysis

The chemical reactivity of imidazole and purine derivatives can be quite diverse. For example, the synthesis of 13-aryl-12H-benzo[f]indeno[1,2-b]quinoline-12-one derivatives via a one-pot condensation reaction catalyzed by a Brønsted ionic liquid demonstrates the potential for complex chemical transformations involving imidazole derivatives . Furthermore, the transformation of methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate into derivatives of pyrrole, imidazole-2,4-dione, and other heterocycles showcases the versatility of reactions that can be performed with these types of compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of methyl 3-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate are not detailed in the provided papers, the properties of similar compounds can be inferred. Imidazole derivatives are generally known for their stability and potential as catalysts, as well as their ability to form hydrogen bonds, which can be important for their biological activity . The physical properties such as solubility, melting point, and stability under various conditions are critical for the practical application of these compounds in a biological context.

科学研究应用

便捷的合成方法对三环嘌呤衍生物的合成研究,包括与3-(8-苄基-1,6,7-三甲基-2,4-二氧代-1H-咪唑并[2,1-f]嘌呤-3(2H,4H,8H)-基)丙酸甲酯相关的衍生物,对于开发在各个科学领域具有潜在应用的新杂环化合物至关重要。岛田等人(1993 年)描述了一种合成新杂环化合物的方法,例如 7,8-二氢-1H-咪唑并[2,1-i]嘌呤-5(4H)-酮和 5,6-二氢-1H-咪唑并[2,1-b]嘌呤-9(8H)-酮,它们在结构上与目标化合物相关。该合成是通过用氨基醇处理某些嘌呤-2(3H)-酮,然后进行脱水环化来实现的,这展示了创建具有多种应用的结构相关化合物的多功能性和潜力 (Shimada, Kuroda, & Suzuki, 1993).

用于文库生成的固相合成Karskela 和 Lönnberg (2006) 改进了 N,N-二取代 (3H-咪唑并[2,1-i]嘌呤-7-基)甲基胺的固相合成方法。他们的方法涉及固定市售嘌呤衍生物和随后的化学转化,突出了生成与 3-(8-苄基-1,6,7-三甲基-2,4-二氧代-1H-咪唑并[2,1-f]嘌呤-3(2H,4H,8H)-基)丙酸甲酯在结构上相关的化合物文库以用于各种科学研究应用的潜力 (Karskela & Lönnberg, 2006).

杂环 β-烯胺酯合成Huang 和 Wamhoff (1984) 关于呋喃酮与丙酸甲酯的加成和环化反应的研究,导致咪唑并[1,2-a]吡啶和吡啶并[1,2-a]嘧啶,说明了可能应用于合成目标化合物的衍生物的更广泛的化学反应背景。他们的研究提供了对复杂杂环结构合成的见解,这可能与生成具有特定生物或化学性质的 3-(8-苄基-1,6,7-三甲基-2,4-二氧代-1H-咪唑并[2,1-f]嘌呤-3(2H,4H,8H)-基)丙酸甲酯类似物相关 (Huang & Wamhoff, 1984).

合成中的反应性咪唑中间体Olsson 等人(2014 年)展示了大规模合成和分离反应性咪唑中间体,然后利用这些中间体生成了一系列功能性环状碳酸酯。这项研究强调了咪唑中间体在合成结构和功能多样的化合物中的重要性。此类方法可以适用于合成和修饰与 3-(8-苄基-1,6,7-三甲基-2,4-二氧代-1H-咪唑并[2,1-f]嘌呤-3(2H,4H,8H)-基)丙酸甲酯相关的化合物,可能导致具有生物医学研究应用的新材料 (Olsson et al., 2014).

属性

IUPAC Name |

methyl 3-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4/c1-13-14(2)26-17-18(22-20(26)25(13)12-15-8-6-5-7-9-15)23(3)21(29)24(19(17)28)11-10-16(27)30-4/h5-9H,10-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRONDUGQYFWHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CCC(=O)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

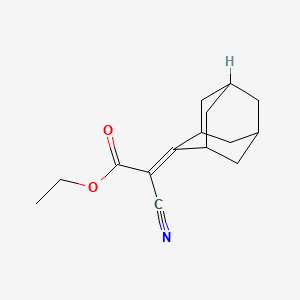

![N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2553298.png)

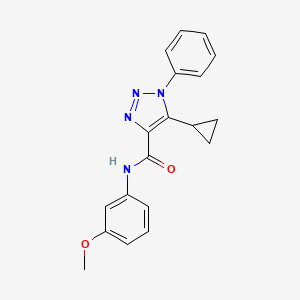

![N-isopropyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]isoquinoline-7-carboxamide](/img/structure/B2553302.png)

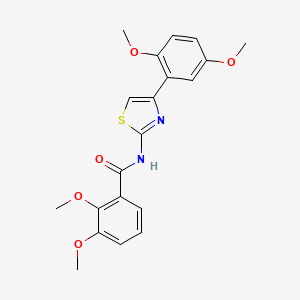

![1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2553307.png)

![3-(Tert-butyl)-2-((4-chlorophenyl)carbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2553308.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide](/img/structure/B2553312.png)

![1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine](/img/structure/B2553316.png)